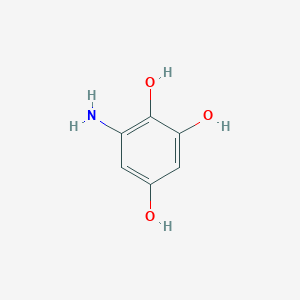

6-Amino-benzene-1,2,4-triol

Description

Historical Development and Early Investigations of Polyfunctional Benzene (B151609) Systems

The study of polyfunctional benzene systems is deeply rooted in the history of organic chemistry. Early investigations into benzene and its derivatives in the 19th and 20th centuries laid the groundwork for understanding the influence of substituents on the aromatic ring. The discovery that functional groups could direct incoming substituents to specific positions (ortho, meta, para) was a pivotal moment.

Research into compounds like aminophenols and benzenetriols evolved from the broader study of dye synthesis, photographic developers, and the metabolic pathways of aromatic compounds in biological systems. For instance, 1,2,4-benzenetriol (B23740), the parent triol of the title compound, was identified as a metabolite of benzene, prompting investigations into its biological activity and reactivity. chemicalbook.comnih.govthegoodscentscompany.com The study of aminobenzenetriols represents a logical progression, seeking to understand the combined influence of both amino and multiple hydroxyl groups on a single aromatic nucleus.

Structural Classification and Isomerism of Aromatic Compounds Containing Both Amino and Hydroxyl Groups

Aromatic compounds with both amino and hydroxyl groups are broadly classified as aminophenols. When three hydroxyl groups are present, they become aminobenzenetriols. The classification is further refined by the relative positions of these substituents on the benzene ring, leading to a number of structural isomers.

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. ucalgary.ca For aminobenzenetriols (molecular formula C₆H₇NO₃), the primary type of isomerism is positional isomerism, where the substituents are attached to different carbon atoms on the benzene ring. curlyarrows.comanaestheasier.com This structural variance leads to distinct chemical and physical properties for each isomer.

Several isomers of aminobenzenetriol exist, each with a unique substitution pattern. The specific compound, 6-Amino-benzene-1,2,4-triol, is defined by having hydroxyl groups at positions 1, 2, and 4, and an amino group at position 6.

| Isomer Name | Substitution Pattern |

|---|---|

| 3-Amino-benzene-1,2,4-triol | -OH at C1, C2, C4; -NH₂ at C3 |

| 5-Amino-benzene-1,2,4-triol | -OH at C1, C2, C4; -NH₂ at C5 |

| This compound | -OH at C1, C2, C4; -NH₂ at C6 |

| 2-Amino-benzene-1,3,5-triol | -OH at C1, C3, C5; -NH₂ at C2 |

| Triaminobenzenetriol Isomer Example | 2,4,6-Triaminobenzene-1,3,5-triol fluorochem.co.uk |

Significance of Coexisting Amino and Hydroxyl Functionalities in Enhancing Aromatic System Reactivity and Versatility

The presence of both amino and hydroxyl groups on a benzene ring significantly enhances its chemical reactivity, particularly towards electrophilic aromatic substitution. Both -NH₂ and -OH groups are potent activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic.

This activation is primarily due to the resonance effect, where the lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the benzene ring. This increased electron density stabilizes the carbocation intermediate formed during electrophilic attack, thereby increasing the reaction rate. The activating influence of these groups generally directs incoming electrophiles to the ortho and para positions relative to themselves.

The combination of three hydroxyl groups and one amino group, as seen in this compound, results in a highly electron-rich aromatic system. This high degree of activation suggests that the compound would be highly reactive in various chemical transformations, including oxidation, halogenation, and coupling reactions. nih.gov The interplay of these multiple activating groups can lead to complex reaction outcomes and provides opportunities for the synthesis of novel, highly functionalized aromatic compounds. researchgate.net

Rationale for Focused Academic Inquiry on this compound and its Unique Substitution Pattern

The specific substitution pattern of this compound makes it a compound of particular academic interest. The arrangement of functional groups—an amino group ortho to one hydroxyl group and para to another, with a vicinal diol arrangement (hydroxyls at C1 and C2)—creates a unique electronic and steric environment.

This specific arrangement suggests several avenues for focused research:

Biological Activity: The existence of a "6-aminobenzene-1,2,4-triol oxidase" in metabolic databases implies that this specific isomer is involved in biological pathways. biocyc.org Its structural similarity to 1,2,4-benzenetriol, a known metabolite of benzene with documented biological effects, further supports the rationale for investigating its own metabolic fate and biological impact. nih.govrug.nl

Coordination Chemistry: The proximity of the amino and hydroxyl groups provides potential chelation sites for metal ions. This makes the compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties, similar to other aminotriol-based frameworks. nih.govacs.org

Synthetic Chemistry: The high degree of activation and the specific orientation of the functional groups make this compound a potentially valuable intermediate in organic synthesis. It could serve as a precursor for the creation of complex heterocyclic compounds or polyfunctional aromatic materials. cdnsciencepub.com

The unique substitution pattern distinguishes it from its other isomers, likely resulting in different reactivity, stability, and biological interactions. Understanding these differences is crucial for a comprehensive knowledge of aminobenzenetriols and for harnessing their potential applications.

Detailed Research Findings

While specific experimental data for this compound is not widely published, data for its parent compound, 1,2,4-benzenetriol, provides a useful reference point for its expected chemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆O₃ | nih.gov |

| Molecular Weight | 126.11 g/mol | nih.gov |

| Appearance | Colorless platelets or prisms, quickly darkens in air | chemicalbook.com |

| Solubility | Soluble in water and polar solvents | chemicalbook.com |

| Reactivity | Strong reducing agent; undergoes typical phenol (B47542) reactions | chemicalbook.com |

Research on the related compound 1,2,4-benzenetriol has shown it readily undergoes oxidative dimerization. acs.orgresearchgate.net Given the even higher degree of activation in this compound due to the additional amino group, it is expected to be highly susceptible to oxidation and polymerization reactions.

Properties

CAS No. |

1020719-19-0 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

6-aminobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H7NO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H,7H2 |

InChI Key |

NJEFJNNVVQVGMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)O)O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Studies of 6 Amino Benzene 1,2,4 Triol

Redox Chemistry and Oxidation Mechanisms

The redox behavior of 6-Amino-benzene-1,2,4-triol is complex, involving multiple oxidation states and the generation of reactive intermediates.

Electrochemical Oxidation Pathways of Aminobenzenetriols

The electrochemical properties of aminobenzenetriols, including this compound, have been investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netugd.edu.mk These studies help in understanding the reaction mechanisms and the stability of the resulting products. ugd.edu.mk

Cyclic voltammetry is a widely used electrochemical technique to study redox processes. ugd.edu.mkmdpi.com It involves scanning the potential of an electrode and measuring the resulting current. nanoscience.com The key parameters in a cyclic voltammogram are the peak potentials (Ep) and peak currents (ip). basinc.com For a reversible process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59.2/n mV at 25°C, where 'n' is the number of electrons transferred. basinc.com The ratio of the peak currents (ipa/ipc) should be equal to 1. basinc.com

Studies on benzene-1,2,4-triol, a related compound, have shown that its electrochemical response is pH-dependent. ugd.edu.mk Electrochemical investigations have classified compounds like benzene-1,2,4-triol as having a reversible-type oxidation process. researchgate.net The diffusion coefficient, a measure of the rate of diffusion of the substance, can also be estimated from these studies. researchgate.netugd.edu.mk

The table below summarizes key parameters from electrochemical studies of related benzenetriols.

| Compound | Technique | Key Findings | Reference |

| Benzene-1,2,4-triol | Cyclic Voltammetry, Square-Wave Voltammetry | Electrochemical response is pH-dependent. | ugd.edu.mk |

| Benzene-1,2,4-triol | Cyclic Voltammetry, DPV, SWV, RDE | Classified as a reversible-type oxidation. | researchgate.net |

Autoxidation Mechanisms and Formation of Radical Intermediates

This compound, also known as 6-hydroxydopamine (6-OHDA) in a different context, is an unstable compound that can undergo autoxidation. wikipedia.org This process involves the spontaneous reaction with molecular oxygen, leading to the formation of various reactive species. wikipedia.orgplos.org

The autoxidation of this compound generates reactive oxygen species (ROS), including the superoxide (B77818) radical and hydrogen peroxide (H₂O₂). wikipedia.orgplos.orgnih.gov The reaction also produces quinones, which are highly reactive molecules. wikipedia.orgplos.org These quinones can subsequently react with other molecules. wikipedia.org

The autoxidation process can be summarized as follows: this compound + O₂ → Quinones + H₂O₂ wikipedia.org

The formation of these radical intermediates and quinones is a key aspect of the compound's chemical reactivity. wikipedia.orgplos.org For instance, the oxidation of dopamine, a related compound, by a peroxidase/H₂O₂ system can lead to the formation of the neurotoxin 6-hydroxydopamine in its quinonoid form. unina.it This reaction is believed to proceed through the nucleophilic attack of the hydrogen peroxide anion on the initially formed dopaminequinone. unina.it

The table below details the products formed during the autoxidation of this compound.

| Reactant | Condition | Products | Reference |

| This compound | Autoxidation in the presence of O₂ | Quinones, Hydrogen Peroxide, Superoxide radical | wikipedia.orgplos.org |

| Dopamine | Peroxidase/H₂O₂ oxidation | 6-hydroxydopamine (quinonoid form), Dopaminochrome, 5,6-dihydroxyindole | unina.it |

Nucleophilic and Electrophilic Substitution Reactions

The presence of multiple functional groups, including hydroxyl and amino moieties, on the benzene (B151609) ring of this compound allows for a variety of nucleophilic and electrophilic substitution reactions.

Reactivity of Hydroxyl Groups (e.g., condensation reactions, etherification)

The hydroxyl groups of this compound exhibit typical phenolic reactivity. They can participate in condensation reactions and etherification. For instance, benzene-1,2,4-triol can undergo O-chloroacetylation with chloroacetyl chloride. mdpi.com Condensation of benzene-1,2,4-triol with ethyl acetoacetate (B1235776) yields dihydroxycoumarin, and reaction with phthalic anhydride (B1165640) produces hydroxyhydroquinonephthalein. chemicalbook.com

While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of the closely related benzene-1,2,4-triol provides a strong indication of the expected reactions.

Reactivity of the Amino Group (e.g., diazotization, acylation, alkylation)

The amino group in this compound is a key site for various chemical transformations.

Diazotization: Aromatic amines can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), to form diazonium salts. mdpi.comijpbs.com These salts are versatile intermediates in organic synthesis. For example, triaminobenzenes can be converted to their corresponding triazides through a diazotization reaction using tert-butyl nitrite followed by the addition of an azide (B81097) source. mdpi.com

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group (-COR) onto the nitrogen atom. While direct acylation examples for this compound are not specified, C-acylation of related polyhydroxyaromatics like benzene-1,3,5-triol is known. nih.gov

Alkylation: The amino group can also be alkylated. researchgate.net Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride. researchgate.net

The table below summarizes the reactivity of the amino group.

| Reaction Type | Reagents | Product Type | Reference |

| Diazotization | tert-Butyl nitrite, Azido(trimethyl)silane | Triazide | mdpi.com |

| Alkylation (of aminophenols) | Aldehyde, Sodium borohydride | N-alkylated aminophenol | researchgate.net |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orguomustansiriyah.edu.iq The existing substituents on the ring influence the rate and position of the incoming electrophile. libretexts.org

Substituents are classified as either activating or deactivating groups. libretexts.org

Activating groups donate electrons to the ring, making it more nucleophilic and increasing the rate of EAS. They typically direct the incoming electrophile to the ortho and para positions. libretexts.org Examples include -NH₂, -OH, and alkyl groups. libretexts.org

Deactivating groups withdraw electrons from the ring, making it less nucleophilic and decreasing the rate of EAS. They generally direct the incoming electrophile to the meta position, with the exception of halogens which are deactivating but ortho-, para-directing. libretexts.org Examples include -NO₂, -CN, and -COR. libretexts.org

In this compound, the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups. libretexts.org Therefore, they will direct incoming electrophiles to the available ortho and para positions relative to themselves. The combined directing effects of the three activating groups on the ring would lead to a complex substitution pattern, favoring positions activated by multiple groups. However, specific experimental data on the electrophilic aromatic substitution patterns of this compound were not found in the provided search results.

Intramolecular and Intermolecular Condensation Reactions

Condensation reactions are a cornerstone of organic chemistry, involving the joining of two molecules with the concurrent elimination of a small molecule, such as water. libretexts.orgbiologydictionary.net In the context of this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) condensations are mechanistically plausible, leading to the formation of diverse heterocyclic structures.

The presence of vicinal amino and hydroxyl groups on the aromatic ring makes this compound a derivative of o-aminophenol. This structural motif is a well-known precursor for the synthesis of phenoxazinones through oxidative cross-coupling reactions. researchgate.net This intermolecular condensation represents a significant pathway for this compound.

The reaction typically proceeds via the oxidation of the aminophenol to a reactive o-quinone-imine or o-quinone-diimine intermediate. researchgate.net This electrophilic species can then be attacked by another molecule of the aminophenol, leading to the formation of a C-N or C-O bond and subsequent cyclization to yield the phenoxazinone core structure. The reaction can be facilitated by various oxidants or catalysts, including enzymes or transition metal-free reagents like propylphosphonic anhydride (T3P®). researchgate.net

While direct evidence for intramolecular condensation of this compound is not extensively documented, the inherent reactivity of the functional groups suggests its possibility under specific conditions. For instance, intramolecular aldol-type condensations can occur in molecules containing multiple carbonyl groups to form cyclic structures. khanacademy.orgyoutube.com By analogy, under conditions that might lead to the partial oxidation of the benzenetriol ring to a keto-form, an intramolecular reaction between the amino group and a transient carbonyl group could be envisioned, although this remains a topic for further investigation.

Table 1: Key Condensation Reactions of Aminophenol Derivatives

| Reaction Type | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Intermolecular Oxidative Coupling | Two molecules of an o-aminophenol derivative | o-quinone-imine | Phenoxazinones |

| Intramolecular Condensation (Hypothetical) | One molecule with amino and potential keto groups | - | Cyclic nitrogen-containing heterocycles |

Dimerization and Oligomerization Pathways of Substituted Benzenetriols

Substituted benzenetriols, including this compound, are prone to dimerization and oligomerization, primarily through oxidative coupling mechanisms. wikipedia.org The electron-donating hydroxyl and amino groups activate the aromatic ring, making it susceptible to oxidation and subsequent radical or electrophilic reactions.

Studies on the parent compound, 1,2,4-benzenetriol (B23740) (BTO), provide insight into potential dimerization pathways. BTO readily undergoes dimerization in the presence of oxygen. nih.govresearchgate.net One major pathway involves the formation of a C-C bond between the 5-positions of two BTO molecules, yielding [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol. nih.gov Further oxidation of this dimer can lead to hydroxyquinone-containing structures. nih.gov Another identified pathway for BTO is the formation of a condensed dibenzo[b,d]furan-2,3,7,8-tetraol, which demonstrates greater resistance to further oligomerization. researchgate.net The dimerization of BTO is thought to proceed through radical intermediates, as the reaction is dependent on the presence of oxygen. researchgate.net

The presence of an amino group in this compound is expected to significantly influence these pathways. The amino group can direct the coupling to different positions on the aromatic ring and can also participate directly in the linkage formation. The inherent instability of aminohydroquinones, which are readily oxidized in the presence of air, suggests a high propensity for such reactions. acs.org

Oxidative coupling of phenols and aminophenols is a broad field, with reaction outcomes dependent on the specific substituents, oxidant, and reaction conditions. wikipedia.orgresearchgate.net These reactions can lead to the formation of C-C, C-O, or C-N linkages, giving rise to a complex mixture of dimers and higher oligomers. The formation of these larger molecules is often associated with a darkening of the solution, a common observation with easily oxidizable phenolic compounds. nih.gov

Table 2: Observed and Potential Dimerization Products of Substituted Benzenetriols

| Monomer | Dimerization Pathway | Linkage Type | Dimer Structure | Reference |

|---|---|---|---|---|

| 1,2,4-Benzenetriol (BTO) | Aerobic Oxidation | C-C | [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol | nih.gov |

| 1,2,4-Benzenetriol (BTO) | Aerobic Oxidation | C-O-C | Dibenzo[b,d]furan-2,3,7,8-tetraol | researchgate.net |

| This compound | Oxidative Coupling (Hypothetical) | C-C, C-N, C-O | Various biphenyl, diphenylamine, or dibenzofuran (B1670420) derivatives | - |

Derivatives and Functionalized Analogs of 6 Amino Benzene 1,2,4 Triol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 6-Amino-benzene-1,2,4-triol hinges on the selective modification of its functional groups. The inherent differences in the reactivity of the amino and hydroxyl groups allow for targeted chemical transformations.

Selective N-functionalization of the amino group in the presence of more numerous hydroxyl groups can be achieved through carefully chosen reaction conditions.

N-alkylation of aminophenols can be performed selectively through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. researchgate.net This process, known as reductive amination, typically favors the formation of a Schiff base at the more nucleophilic amino group, which is then reduced to the N-alkyl derivative. researchgate.net This method avoids the need for protecting the hydroxyl groups.

N-acylation is another common transformation. The reaction of the amino group with acyl chlorides or anhydrides is generally facile. To ensure selectivity, the reaction can be carried out under conditions that favor the acylation of the more basic amino group over the less reactive phenolic hydroxyls. The resulting amides are important intermediates in various synthetic pathways.

Table 1: Representative N-Functionalization Reactions This table presents generalized reaction conditions based on established methods for aminophenols.

| Functionalization | Reagents | Conditions | Product Type |

| N-Alkylation | Aldehyde (R-CHO), Sodium Borohydride (NaBH₄) | One-pot reaction in a suitable solvent like methanol. researchgate.net | N-Alkyl-6-aminobenzene-1,2,4-triol |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Base catalyst (e.g., pyridine), aprotic solvent. | N-Acyl-6-aminobenzene-1,2,4-triol |

To achieve selective O-functionalization, the more reactive amino group often needs to be temporarily protected.

O-alkylation , a variant of the Williamson ether synthesis, can be performed after protecting the amino group. One effective strategy involves the condensation of the starting aminophenol with benzaldehyde (B42025) to form a Schiff base (imine), protecting the amino group. researchgate.net The phenolic hydroxyls can then be alkylated using an alkyl halide in the presence of a base. Subsequent hydrolysis of the imine with an acid regenerates the amino group, yielding the O-alkylated product. researchgate.net

Esterification of the hydroxyl groups can be accomplished using acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyls, increasing their nucleophilicity. Complete esterification of all three hydroxyl groups would yield a triester derivative. The synthesis of esters from carboxylic acids can also be achieved using reagents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI). organic-chemistry.org

Table 2: Representative O-Functionalization Reactions This table outlines generalized synthetic strategies based on known procedures for aminophenols.

| Functionalization | Protection Step | Reagents | Conditions | Product Type |

| O-Alkylation | Imine formation with benzaldehyde. researchgate.net | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 1. Alkylation in a polar aprotic solvent (e.g., DMF). 2. Acid hydrolysis to deprotect. researchgate.net | O,O',O''-Trialkyl-6-aminobenzene-1,2,4-triol |

| Esterification | Amino protection (e.g., as an amide) may be required for selectivity. | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Base catalyst (e.g., pyridine (B92270) or triethylamine). | O,O',O''-Triacyl-6-aminobenzene-1,2,4-triol |

Electrophilic substitution on the highly activated benzene (B151609) ring of this compound presents unique challenges. The powerful electron-donating effects of one amino and three hydroxyl groups make the ring extremely susceptible to substitution and oxidation.

Halogenation with reagents like bromine water would likely lead to the rapid and exhaustive substitution of all available ortho and para positions on the ring, potentially accompanied by oxidation.

Nitration is also complicated by the high reactivity of the ring and the sensitivity of the functional groups to the strong acids typically used (a mixture of nitric and sulfuric acid). These conditions can lead to uncontrolled nitration and oxidative degradation of the molecule. scribd.com A sequential nitration/hydrogenation protocol has been developed for related compounds like phloroglucinol (B13840) to produce triaminophloroglucinol, highlighting the need for carefully controlled conditions when dealing with such activated systems. researchgate.net

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Systems

Modifying the functional groups of this compound significantly alters its chemical and physical properties. These changes form the basis of structure-reactivity and structure-property relationships.

N-Acylation : Converting the amino group to an amide group withdraws electron density from the nitrogen atom and the aromatic ring. This reduces the nucleophilicity and basicity of the nitrogen and deactivates the ring towards further electrophilic substitution.

N-Alkylation : The introduction of alkyl groups to the amine can subtly alter its basicity and steric profile, which can influence its interaction with biological targets or its role in polymerization.

O-Alkylation/Esterification : Replacing the acidic protons of the hydroxyl groups with alkyl (ethers) or acyl (esters) groups eliminates the ability to act as hydrogen bond donors. This dramatically changes solubility, melting point, and intermolecular interactions. Such modifications are crucial in the synthesis of pharmacologically active molecules, where tuning lipophilicity is key for receptor binding and bioavailability. nih.gov

Ring Substitution : Introducing electron-withdrawing groups like halogens or nitro groups onto the ring would drastically decrease the electron density, altering the pKa values of the hydroxyl and amino groups and changing the redox potential of the molecule.

These derivatizations allow for the fine-tuning of the molecule's electronic profile, solubility, and steric properties, making it a versatile building block for materials with tailored characteristics, such as those used in optoelectronic devices or as specialized ligands. rsc.org

Design and Synthesis of Advanced Polymeric Architectures

The multifunctional nature of this compound makes it an attractive monomer for creating complex, cross-linked polymers.

Polycondensation is a process where monomers join together with the loss of a small molecule, such as water or methanol. researchgate.net With four reactive sites (one amino and three hydroxyls), this compound can act as a cross-linking agent or a monomer to build three-dimensional polymer networks.

This monomer can participate in several types of polycondensation reactions:

Polyamides : Reaction of the amino group with diacyl chlorides or dicarboxylic acids.

Polyesters : Reaction of the three hydroxyl groups with diacyl chlorides or dicarboxylic acids.

Poly(amide-ester)s : Reaction of all four functional groups with suitable co-monomers.

The use of such multifunctional monomers can lead to the formation of highly branched or cross-linked polymers with high thermal stability and specific mechanical properties. Oxidative polycondensation is another route, where phenolic monomers are polymerized using an oxidant, forming C-C and C-O-C linkages. researchgate.netresearchgate.net Furthermore, advanced techniques like Suzuki–Miyaura catalyst-transfer polycondensation, which allow for the synthesis of well-defined conjugated polymers from functionalized monomers, could potentially be adapted for derivatives of this compound. rsc.orgmdpi.com

Table 3: Potential Polycondensation Reactions with this compound

| Co-monomer | Reactive Groups on Monomer | Polymer Type | Linkage Formed |

| Diacyl Chloride (ClOC-R-COCl) | Amino and Hydroxyl Groups | Hyperbranched Poly(amide-ester) | Amide (-NH-CO-), Ester (-O-CO-) |

| Dicarboxylic Acid (HOOC-R-COOH) | Amino and Hydroxyl Groups | Hyperbranched Poly(amide-ester) | Amide (-NH-CO-), Ester (-O-CO-) |

| Diisocyanate (OCN-R-NCO) | Amino and Hydroxyl Groups | Poly(urea-urethane) | Urea (-NH-CO-NH-), Urethane (-O-CO-NH-) |

Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The intrinsic structural characteristics of this compound, featuring multiple reactive sites—an amino group and three hydroxyl groups—position it as a highly promising, albeit not yet extensively documented, building block for the synthesis of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The utility of multifunctional aromatic compounds as precursors for these materials is well-established. mdpi.comnih.gov

MOFs are crystalline coordination polymers constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The synthesis of these frameworks often employs solvothermal methods where metal salts and organic linkers are reacted in a suitable solvent. nih.govjchemrev.com While direct use of this compound has not been reported, its isomer, 1,3,5-triamino-2,4,6-benzenetriol , has been successfully used to synthesize a two-dimensional copper-based MOF (Cu₃(TABTO)₂-MOF). researchgate.net This demonstrates that the aminobenzenetriol scaffold can effectively act as a linker, coordinating with metal centers to form stable, porous structures. The specific arrangement of amino and hydroxyl groups in this compound could facilitate coordination with various metal ions, potentially leading to MOFs with unique topologies and properties.

COFs are a class of crystalline porous polymers built from purely organic monomers linked by strong covalent bonds. nih.govrsc.org The formation of COFs relies on reversible reactions that allow for the "error-checking" necessary to form a crystalline, rather than amorphous, material. Common linkages include boronate esters, imines, and β-ketoenamines. mdpi.comencyclopedia.pub The synthesis of imine-linked COFs, for instance, typically involves the condensation reaction between polyamines and polyaldehydes. mdpi.com

The potential of this compound as a COF precursor can be inferred from the successful use of structurally related molecules. For example, benzene-1,2,4-triamine , which has a similar substitution pattern, serves as a monomer in the synthesis of porous polymers. The vicinal diol and the p-aminophenol functionalities within the this compound structure offer multiple routes for incorporation into COF backbones. The diol moiety is suitable for forming boronate ester linkages by reacting with boronic acids, a foundational reaction in COF chemistry. The amino group, in conjunction with the hydroxyl groups, could potentially be used in Schiff base or other condensation reactions to create imine or other nitrogen-containing linkages.

The table below summarizes the characteristics of typical precursors used in COF and MOF synthesis, highlighting the potential role of this compound based on the properties of its analogs.

| Precursor Type | Functional Groups | Resulting Linkage/Node | Framework Type | Representative Monomers | Potential Role of this compound |

| Amine-based | -NH₂ | Imine, Amide | COF | 1,3,5-Triaminobenzene, p-Phenylenediamine mdpi.com | The amino group can react with aldehydes to form imine-linked COFs. |

| Hydroxyl-based | -OH | Boronate Ester, Ether | COF | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | The vicinal diol is ideal for forming boronate ester linkages with boronic acids. |

| Carboxylate-based | -COOH | Carboxylate-Metal Cluster | MOF | Terephthalic acid, Trimesic acid researchgate.net | The hydroxyl groups could potentially coordinate with metal centers, similar to carboxylates. |

| Mixed Functional | -NH₂, -OH | Metal-Ligand Coordination | MOF | 1,3,5-Triamino-2,4,6-benzenetriol researchgate.net | The combination of amine and hydroxyl groups allows for chelation and coordination to metal nodes. |

Synthesis of Heterocyclic Systems Incorporating the Aminobenzenetriol Moiety

The this compound molecule is a versatile scaffold for the synthesis of a variety of heterocyclic compounds, owing to the strategic placement of its nucleophilic amino and hydroxyl groups. The ortho- and para-relationships between these functional groups enable cyclization reactions with appropriate electrophilic partners to form five- or six-membered rings. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the reaction pathways can be reliably predicted based on the well-known chemistry of related structures like o-aminophenols, hydroquinones, and catechols. researchgate.net

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The reactivity of benzene-1,2,4-triamine , an analog of the title compound, illustrates potential reaction pathways. The adjacent amine groups in 1,2,4-triamine readily condense with 1,2-dicarbonyl compounds to form quinoxalines. By analogy, the 1-amino-2-hydroxy arrangement in this compound makes it a prime candidate for synthesizing phenoxazines. Reaction with a 1,2-dicarbonyl compound or its equivalent would lead to the formation of a dihydroxyphenoxazine (B1256666) ring system.

Furthermore, the vicinal diol (catechol-like) moiety at positions 1 and 2 can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered 1,3-benzodioxole (B145889) ring. The amino group at position 6 would remain as a substituent on this newly formed heterocyclic structure.

The table below outlines potential heterocyclic systems that could be synthesized from this compound and the required coreactants, based on established synthetic methods for related compounds. researchgate.netekb.eg

| Target Heterocycle | Coreactant | Reaction Type | Resulting Moiety |

| Phenoxazine | α-Diketone (e.g., Benzil) | Condensation | Dihydroxyphenoxazine |

| Benzoxazole | Carboxylic Acid or derivative | Condensation | Dihydroxy-aminobenzoxazole |

| 1,3-Benzodioxole | Aldehyde or Ketone | Acetal Formation | Amino-substituted 1,3-benzodioxole |

| Thiazole | Thioglycolic Acid | Condensation/Cyclization | Dihydroxy-aminobenzothiazole derivative |

| Triazine | Cyanuric Chloride | Nucleophilic Substitution | Triol-substituted aminotriazine |

The synthesis of triazine derivatives, for example, often involves the reaction of an amine with cyanuric chloride. The amino group of this compound could react in this manner, yielding a product that incorporates both the triol and triazine substructures, which are of interest in materials and medicinal chemistry. Similarly, reactions common in the synthesis of pyrazoles or pyridinones from β-enamino esters could be adapted, using derivatives of this compound to create novel fused heterocyclic systems. ekb.egeujournal.org

Sophisticated Spectroscopic and Structural Elucidation of 6 Amino Benzene 1,2,4 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

1H and 13C NMR Chemical Shift Analysis and Multiplicity

While specific spectral data for 6-Amino-benzene-1,2,4-triol is not extensively published, expected chemical shifts and multiplicities can be inferred from data on analogous compounds like aminophenols and benzenetriol. rsc.orgacs.orgresearchgate.net The aromatic region of the 1H NMR spectrum would feature two singlets or narrow doublets, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and hydroxyl groups. The protons of the three hydroxyl groups and the two amino protons would appear as broad singlets, and their exact positions would be highly dependent on the solvent, concentration, and temperature.

In the 13C NMR spectrum, six distinct signals would be expected for the aromatic carbons. The carbons bearing the hydroxyl and amino groups (C1, C2, C4, C6) would resonate at lower fields (higher ppm values) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The remaining two carbons (C3, C5) would appear at higher fields.

Table 1: Predicted 1H and 13C NMR Data for this compound Predicted values are based on analogous structures and general NMR principles. Actual values may vary.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted Multiplicity | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 6.0-6.5 | s | - |

| H5 | 6.5-7.0 | s | - |

| OH (x3) | 8.0-9.0 | br s | - |

| NH₂ | 3.5-5.0 | br s | - |

| C1 | - | - | 138-145 |

| C2 | - | - | 145-150 |

| C3 | - | - | 105-115 |

| C4 | - | - | 145-150 |

| C5 | - | - | 115-120 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the structure, two-dimensional (2D) NMR experiments are indispensable. ipb.ptmagritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, a COSY spectrum would primarily show correlations between the aromatic protons if any long-range coupling exists, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the benzene ring (C3-H3 and C5-H5). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu For instance, the aromatic proton at H3 would show correlations to carbons C1, C2, C4, and C5, while the H5 proton would correlate with C1, C3, C4, and C6. These long-range correlations are vital for confirming the substitution pattern on the benzene ring. researchgate.net

Deuterium (B1214612) Exchange Studies for Active Hydrogen Identification

The identification of labile protons, such as those in hydroxyl (-OH) and amino (-NH₂) groups, can be confirmed by deuterium exchange studies. wikipedia.org Upon adding a few drops of deuterium oxide (D₂O) to the NMR sample, the signals corresponding to the OH and NH₂ protons will broaden and eventually disappear from the 1H NMR spectrum. wikipedia.orgresearchgate.net This occurs because the labile protons exchange with deuterium atoms, which are not detected in 1H NMR spectroscopy. wikipedia.orgresearchgate.net This simple experiment provides definitive evidence for the presence and number of these functional groups. doaj.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. acs.org

The FTIR spectrum of this compound would be characterized by several key absorption bands. Broad bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. The C-O stretching vibrations of the phenolic hydroxyl groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1620 cm⁻¹ range, and the C-N stretching of the aromatic amine would be found around 1250-1350 cm⁻¹. The substitution pattern on the benzene ring gives rise to a characteristic "fingerprint" in the lower frequency region (below 1000 cm⁻¹). tandfonline.comroyalsocietypublishing.orgoptica.org

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are typical for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1620 |

| C-O (Phenolic) | Stretching | 1200 - 1300 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| N-H | Bending | 1590 - 1650 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. fiveable.memeasurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. uantwerpen.bersc.org For this compound, with a molecular formula of C₆H₇NO₃, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. fiveable.meuni-lj.si

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interaction Analysis

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. koreascience.krnih.gov For this compound, a crystal structure would confirm the planarity of the benzene ring and the positions of the amino and triol substituents. researchgate.netacademie-sciences.fr Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, which governs the crystal packing. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.orgbiocompare.com When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. bioglobax.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of functional groups with non-bonding electrons. wikipedia.org

The absorption of energy during this process is quantified as absorbance, and a plot of absorbance versus wavelength constitutes a UV-Vis spectrum. uzh.ch This spectrum provides valuable information about the electronic structure of the molecule. The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. libretexts.org

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are π → π* and n → π* transitions. wikipedia.org The benzene ring itself is a chromophore, a part of the molecule responsible for absorbing light. The hydroxyl (-OH) and amino (-NH2) groups attached to the ring act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore. wikipedia.org These auxochromes, with their lone pairs of non-bonding electrons (n-electrons), can extend the conjugation of the benzene ring, leading to shifts in the absorption maxima.

Specifically, the amino group is a strong electron-donating group. Its presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) in the UV-Vis spectrum of the parent benzene-1,2,4-triol molecule. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). researchgate.net

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the spectroscopic properties can be inferred from its parent compound, benzene-1,2,4-triol (BTO), and its derivatives. Studies on BTO show that it readily undergoes oxidation and dimerization, and these resulting products exhibit distinct UV-Vis absorption characteristics. acs.org For instance, the formation of dimeric and oligomeric species from BTO is associated with a significant darkening of the solution, indicating strong absorption in the visible region. acs.org

The electronic transitions in aminophenols, which share structural similarities with this compound, have been studied computationally. These studies indicate that amino substitution lowers the energy of the πσ* state, which can influence the excited-state dynamics of the molecule. researchgate.net

The analysis of the UV-Vis spectrum of this compound and its derivatives is crucial for understanding their electronic properties and stability. The position and intensity of the absorption bands can provide insights into the extent of conjugation, the presence of different electronic states, and the influence of substituents on the aromatic system.

Detailed Research Findings

Research on benzene-1,2,4-triol (BTO), the parent compound of this compound, reveals its propensity to form various derivatives, particularly through oxidation and dimerization. The UV-Vis spectra of these derivatives provide insight into the electronic changes occurring in the molecule.

Upon exposure to air, BTO can form a 5,5′-linked dimer, [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol, which can be further oxidized to a hydroxyquinone-containing dimeric structure. acs.org Another potential product is the condensed dimer dibenzo[b,d]furan-2,3,7,8-tetraol. The formation of these dimers leads to a noticeable darkening of the solution, which is reflected in their UV-Vis spectra showing significant absorption in the visible range. acs.org This indicates the creation of a more extended conjugated system compared to the monomeric BTO.

The introduction of an amino group to the BTO structure to form this compound would be expected to further modify these electronic properties. The amino group, being a powerful auxochrome, would likely lead to a bathochromic shift in the absorption maxima.

Computational studies on aminophenols, which are structurally related to this compound, have shown that the position of the amino group relative to the hydroxyl group influences the electronic transitions. researchgate.net These studies, using methods like Time-Dependent Density Functional Theory (TDDFT), help in understanding the nature of the excited states and the potential for processes like excited-state hydrogen transfer. researchgate.net

The following table summarizes the key electronic transitions and the expected influence of the functional groups present in this compound.

| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Wavelength Region | Influence of Substituents |

| π → π | π bonding to π antibonding | Aromatic benzene ring | 200-300 nm | The amino and hydroxyl groups cause a bathochromic (red) shift to longer wavelengths. |

| n → π | Non-bonding to π antibonding | C=O (in oxidized species), -NH2, -OH | >280 nm | The lone pairs on nitrogen and oxygen atoms are involved. This transition is typically of lower intensity than π → π*. |

This table is generated based on established principles of UV-Vis spectroscopy and data from analogous compounds.

Further research focusing on the experimental determination of the UV-Vis spectrum of pure this compound is necessary to precisely determine its λmax and molar absorptivity values and to fully characterize its electronic transitions.

Computational and Theoretical Chemistry of 6 Amino Benzene 1,2,4 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. By focusing on the electron density, DFT allows for the calculation of various molecular properties, offering a balance between accuracy and computational cost.

For 6-Amino-benzene-1,2,4-triol, DFT calculations are crucial for understanding its electronic nature. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of these frontier orbitals across the molecule reveals likely sites for electrophilic and nucleophilic attack. In this compound, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are expected to significantly influence the electron density of the benzene (B151609) ring, making the HOMO likely localized around the ring and these substituents.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insight. These include electronegativity, chemical hardness, and chemical softness. Hard molecules possess a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Related Compound (p-Aminophenol) This table presents calculated values for p-aminophenol, a structurally related compound, to illustrate the outputs of DFT analysis. The B3LYP method with a 6-311+G(2d,2p) basis set was used for these calculations. researchgate.net

| Property | Calculated Value |

|---|---|

| Enthalpy of Formation (gas, 298.15 K) | -118.9 kJ/mol |

| O-H Bond Dissociation Energy | 358.2 kJ/mol |

| N-H Bond Dissociation Energy | 380.3 kJ/mol |

| Proton Affinity | 913.4 kJ/mol |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Exploration of Reaction Pathways

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to simulate the behavior of molecules over time. nih.gov Unlike quantum methods, they rely on classical physics and force fields—a set of parameters that define the potential energy of a system based on the positions of its atoms.

Conformational Analysis: For a flexible molecule like this compound, which has rotatable hydroxyl and amino groups, MM can be used to perform a conformational search. This process identifies various low-energy spatial arrangements (conformers) of the molecule. Intramolecular hydrogen bonding between the adjacent hydroxyl and amino groups is expected to be a significant factor in determining the most stable conformations. Understanding the preferred geometry is fundamental to predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.

Molecular Dynamics Simulations: MD simulations provide a movie-like depiction of atomic motion over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, typically placed in a simulated solvent environment like water, can reveal:

The dynamics of intramolecular hydrogen bonds.

The solvent's influence on conformational preferences.

Exploration of Reaction Pathways: While classical MD is generally not used for studying chemical reactions that involve bond breaking or formation, it can be used to explore the pre-reactive states. For instance, MD can simulate the approach of a reactant to the this compound molecule, providing insight into the steric and energetic factors that precede a chemical transformation. For studying the reaction itself, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting core is treated with quantum mechanics and the surrounding environment with molecular mechanics. epfl.ch The development of specific force field parameters for novel molecules like this compound is a critical prerequisite for accurate MM and MD studies. byu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based features of molecules with a specific experimental property. frontiersin.org These models are essentially mathematical equations that can predict the properties of new or untested compounds based on their chemical structure.

A QSPR model for this compound and its derivatives could be developed to predict a variety of chemical behaviors, such as:

Solubility: How well the compound dissolves in different solvents.

Partition Coefficient (LogP): A measure of its lipophilicity, which is crucial for predicting its behavior in biological systems.

Reactivity: For example, its antioxidant potential or its tendency to undergo specific reactions.

The development of a QSPR model involves several key steps:

Data Set Collection: Gathering a set of structurally related molecules with reliable experimental data for the property of interest.

Descriptor Calculation: For each molecule in the set, a large number of numerical values, known as molecular descriptors, are calculated. These can encode topological, geometric, electronic, or physicochemical features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between the descriptors and the experimental property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not just a result of chance correlation.

For this compound, a QSPR study would provide predictive insights, facilitating the high-throughput screening of virtual derivatives for desired properties without the need for immediate synthesis and experimental testing. mit.edu

Computational Thermochemistry and Reaction Energetics of Key Transformations

Computational thermochemistry utilizes theoretical methods to calculate the thermodynamic properties of molecules and chemical reactions. This is particularly valuable for understanding the stability of a compound and the feasibility of its potential transformations. DFT methods are commonly used for these calculations. researchgate.net

For this compound, key thermodynamic properties that can be computed include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a fundamental measure of the molecule's stability.

Gibbs Free Energy of Formation (ΔGf°): This value combines enthalpy and entropy to determine the spontaneity of the compound's formation.

Bond Dissociation Energies (BDE): The energy required to break a specific bond homolytically. Calculating the O-H and N-H BDEs is particularly important for assessing the antioxidant potential of this compound, as a lower BDE facilitates hydrogen atom donation to scavenge free radicals.

Reaction Energetics: By calculating the thermodynamic properties of reactants, products, and transition states, the energetics of key transformations can be mapped out. For a molecule with multiple hydroxyl and amino groups like this compound, important reactions to study include:

Oxidation: These compounds are often susceptible to oxidation, which can lead to the formation of quinone-type structures. Computational analysis can predict the reaction enthalpy and activation energy for oxidation pathways.

Polymerization/Dimerization: Phenolic compounds can undergo dimerization or polymerization. researchgate.netchemicalbook.com Calculating the reaction energetics for these processes can help predict the compound's stability and shelf-life.

Acid-Base Chemistry: The pKa values for the hydroxyl and amino groups can be predicted computationally, providing insight into the species present at different pH values.

These calculations provide a theoretical framework for understanding the compound's intrinsic stability and reactivity, guiding its synthesis, handling, and potential applications. nist.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Aminophenol |

| Quinone |

Advanced Applications in Materials Science and Industrial Chemistry

Role as a Key Building Block in Multi-Step Organic Synthesis

Aminophenols are recognized as versatile intermediates in organic synthesis, and 6-Amino-benzene-1,2,4-triol is poised to be a valuable building block for the construction of complex molecules. researchgate.net The presence of both an amino group and multiple hydroxyl groups allows for a variety of chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt, a gateway to numerous other functionalities. wikipedia.org The hydroxyl groups, with their varying reactivity, can undergo selective protection and derivatization, enabling regioselective synthesis.

The reactivity of aminophenols allows them to participate in a range of reactions including alkylation, acylation, and cyclization, making them precursors to a wide array of more complex molecules. researchgate.net For instance, 2-aminophenol (B121084) is a known reagent for the synthesis of heterocyclic compounds. wikipedia.org By extension, the tri-hydroxy substituted aminophenol could be instrumental in creating novel heterocyclic systems with unique electronic and biological properties. The inherent reactivity of the aminophenol scaffold makes it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.orgriverlandtrading.com

Precursor for Dyes, Pigments, and Other Specialty Chemicals

Aminophenols are fundamental precursors in the dye and pigment industry. researchgate.netriverlandtrading.com They are key components in the synthesis of azo dyes, which are a major class of colorants used in the textile, leather, and paper industries. riverlandtrading.comkajay-remedies.com The general synthesis involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. kajay-remedies.com The amino group on this compound can be diazotized and then coupled with various aromatic molecules to produce a diverse palette of colors. The hydroxyl groups on the benzene (B151609) ring can act as powerful auxochromes, modifying the color and improving the fastness properties of the resulting dyes. nih.gov

Beyond traditional dyes, aminophenols are also used in the formulation of hair dyes. riverlandtrading.comsnsinsider.com For example, p-aminophenol is a key ingredient in many permanent hair color formulations. riverlandtrading.com The reactivity of this compound would allow it to be used in similar applications, potentially offering a unique color profile and other desirable properties. Furthermore, aminophenol derivatives exhibit antimicrobial properties and can be used as active ingredients in disinfectants and sanitizers. riverlandtrading.com

Table 1: Applications of Aminophenol Derivatives

| Application Area | Specific Use | Reference |

| Dyes & Pigments | Precursor for azo dyes | riverlandtrading.comkajay-remedies.com |

| Component in hair dye formulations | riverlandtrading.comsnsinsider.com | |

| Pharmaceuticals | Intermediate in drug synthesis | wikipedia.orgkajay-remedies.comsolubilityofthings.com |

| Photography | Developing agents | wikipedia.orgkajay-remedies.com |

| Antimicrobials | Active ingredients in disinfectants | riverlandtrading.com |

Applications in Redox Catalysis and Electron Transfer Processes

The phenolic and amino functionalities of this compound suggest its significant potential in redox catalysis and electron transfer processes. Phenols, particularly those with multiple hydroxyl groups like benzenetriols, are known to be effective reducing agents and can participate in redox reactions. The presence of the amino group further modulates the electronic properties of the aromatic ring, influencing its redox potential.

Redox-active ligands derived from o-aminophenol have been shown to play a crucial role in metalloenzymatic transformations and synthetic inorganic chemistry by acting as electron reservoirs. acs.orgrsc.org These ligands can facilitate oxidative addition and reductive elimination reactions at metal centers. derpharmachemica.com A palladium complex with a redox-active o-aminophenol-derived ligand has demonstrated catalytic activity in C-H amination reactions through a ligand-to-substrate single-electron transfer mechanism. acs.org Given its structure, this compound could be a precursor for similar redox-active ligands, enabling novel catalytic transformations. The ability of such compounds to undergo reversible oxidation and reduction is key to their function in catalysis. derpharmachemica.com

Components in Advanced Functional Materials (e.g., conductive polymers, adhesives)

The inherent properties of this compound make it a promising candidate for the development of advanced functional materials. The polymerization of aminophenols can lead to the formation of conductive polymers. taylorfrancis.commdpi.com For example, poly(p-aminophenol) has been synthesized and characterized as a conductive polymer. researchgate.net The presence of both hydroxyl and amino groups in the monomer unit of this compound could lead to polymers with unique structural and electronic properties. The polymerization can proceed through oxidative coupling, and the resulting polymer may exhibit properties such as thermal stability, semiconductivity, and paramagnetism. taylorfrancis.com Copolymers of o-aminophenol have been investigated for their charge storage properties, indicating their potential in energy storage devices. mdpi.com

The multiple hydroxyl groups also suggest potential applications in adhesives. Polyhydroxy aromatic compounds are known to form strong hydrogen bonds and can chelate with metal surfaces, making them effective adhesion promoters. The combination of amino and hydroxyl functionalities could lead to the development of high-performance adhesives with enhanced durability and chemical resistance. kajay-remedies.com

Table 2: Potential Functional Material Applications

| Material Type | Potential Application | Rationale | Reference |

| Conductive Polymers | Energy storage, sensors | Polymerization of aminophenol derivatives | taylorfrancis.commdpi.comresearchgate.netmdpi.com |

| Adhesives | High-performance bonding | Strong hydrogen bonding and chelation from polyhydroxy groups | kajay-remedies.com |

| Metal-Organic Frameworks | Catalysis, sensing, electronics | Use of aminobenzenetriols as ligands | acs.org |

Utilization as a Bio-based Building Block for Sustainable Chemistry Initiatives

There is a growing interest in sourcing chemicals from renewable feedstocks to promote sustainable chemistry. acs.orgresearchgate.net Aromatic compounds, traditionally derived from petroleum, are a key target for bio-based production. Lignin, a major component of lignocellulosic biomass, is a rich source of renewable aromatic monomers. researchgate.netrug.nl

Research has demonstrated the conversion of lignin-derived monomers into valuable bio-based chemicals, including aromatic amines. acs.orgrug.nllbl.gov For instance, 1,2,4-benzenetriol (B23740) (hydroxyquinol) can be sourced from the carbohydrate-derived platform chemical 5-hydroxylmethylfurfural (HMF), making it an interesting bio-based building block. acs.orgnih.gov The synthesis of p-aminophenol from bio-derived p-hydroxybenzamide has also been reported as part of a pathway to produce paracetamol from biomass. researchgate.net The potential to derive this compound from such renewable sources would significantly enhance its appeal as a sustainable chemical intermediate, contributing to the development of a circular bioeconomy. researchgate.net

Biochemical Transformations and Environmental Fate: a Chemical Perspective

Enzymatic Biotransformations: Studies on Substrate Specificity and Resulting Chemical Products

The enzymatic transformation of 6-Amino-benzene-1,2,4-triol is a critical step in its biological degradation. While direct studies on this specific compound are limited, the enzymatic oxidation of structurally similar aminophenols provides valuable insights. Enzymes such as tyrosinase and laccase are known to catalyze the oxidation of aminophenols. For instance, tyrosinase can oxidize 2-aminophenol (B121084), leading to the formation of o-quinone imine, which can then undergo further reactions.

The auto-oxidation of 1,2,4-Trihydroxybenzene, a closely related compound, is known to produce reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. In this process, 1,2,4-Trihydroxybenzene is oxidized to 2-hydroxy-1,4-benzoquinone. cir-safety.orgcir-safety.org This reactivity is attributed to the hydroxyl substituent pattern on the benzene (B151609) ring. cir-safety.org

Abiotic Degradation Pathways in Environmental Systems (e.g., photo-oxidation, hydrolysis)

The abiotic degradation of this compound in the environment is influenced by factors such as sunlight and water. While specific data on this compound is scarce, the behavior of aromatic amines in general suggests potential pathways.

Photo-oxidation: Atmospheric photo-oxidation is a major degradation pathway for many amines, primarily initiated by hydroxyl radicals (OH). This process involves the abstraction of a hydrogen atom from the amine. For some amines, this can lead to the formation of nitrosamines and nitramines, which can be of environmental concern.

Hydrolysis: Most aromatic amines are generally resistant to hydrolysis in aqueous solutions. nih.gov However, the stability of 1,2,4-trihydroxybenzene in aqueous systems is a concern, as it is known to be unstable. europa.eu The presence of the amino group in this compound could influence its susceptibility to hydrolysis compared to its trihydroxy counterpart.

Role as an Intermediate in the Microbial Degradation of Complex Aromatic Pollutants

This compound can act as a crucial intermediate in the microbial degradation of more complex aromatic pollutants, particularly azo dyes. The microbial degradation of azo dyes, which are widely used in industries such as textiles and printing, often begins with the reductive cleavage of the azo bond (-N=N-). This cleavage results in the formation of aromatic amines, some of which can be toxic and carcinogenic.

The resulting aromatic amines can then be further degraded by microorganisms. While direct evidence for this compound as a specific intermediate in the degradation of named complex pollutants is not extensively documented in the available literature, the known pathways of azo dye metabolism strongly suggest its potential formation from dyes containing a 2,4,5-trihydroxyaniline moiety.

Emerging Research Frontiers for 6 Amino Benzene 1,2,4 Triol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign methods for the synthesis of polyfunctionalized aromatic compounds is a cornerstone of modern chemistry. For 6-Amino-benzene-1,2,4-triol and its derivatives, research is actively exploring greener and more efficient synthetic routes to overcome the limitations of traditional methods, which often involve harsh reaction conditions and generate significant waste.

One promising approach is the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and amines. This method allows for the one-shot incorporation of amino and hydroxyl groups into an aromatic ring, streamlining the synthesis process. nih.govresearchgate.net The use of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as an oxidant in this process offers excellent chemo- and regio-selectivity. nih.gov Furthermore, the in situ generation of water has been found to play a crucial role in protecting aliphatic amine moieties from overoxidation through hydrogen bond-enabled interactions. researchgate.net

Another avenue of research focuses on biocatalysis. The combination of immobilized hydroxylaminobenzene mutase and a metal catalyst like zinc in a continuous flow system has been shown to convert nitroaromatic compounds into their corresponding ortho-aminophenols. dtic.mil This chemoenzymatic approach offers high selectivity and the potential for developing more sustainable manufacturing processes for aminophenols. dtic.mil

Table 1: Comparison of Synthetic Methodologies for Aminophenol Derivatives

| Methodology | Starting Materials | Key Reagents/Catalysts | Advantages | Challenges |

| Dehydrogenative Aromatization | Cyclohexanones, Amines | TEMPO | One-shot synthesis, high efficiency, wide substrate scope. nih.govresearchgate.net | Requires specific oxidant, potential for overoxidation without protective mechanisms. nih.govresearchgate.net |

| Chemoenzymatic Synthesis | Nitroaromatic Compounds | Immobilized Hydroxylaminobenzene Mutase, Zinc | High selectivity, continuous flow potential, sustainable. dtic.mil | Limited by enzyme substrate specificity and stability. dtic.mil |

| Traditional Arene Modification | Anilines, Phenols | Various | Established methods | Often requires multiple steps, harsh reagents, and can suffer from low selectivity. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound imparts a rich and complex reactivity profile that is yet to be fully explored. The interplay between the amino and hydroxyl groups can lead to novel chemical transformations and the formation of unique molecular architectures.

As a phenolic compound, this compound can act as a reducing agent in various chemical processes. evitachem.com Its structure also allows for intramolecular hydrogen bonding, which influences its reactivity. evitachem.com The compound is known to undergo oxidative dimerization, a process that can impact its biological activity. nih.govresearchgate.net For instance, while benzene-1,2,4-triol shows antimicrobial activity, its spontaneously formed dimers exhibit reduced activity. nih.govresearchgate.net Understanding and controlling this dimerization process is a key area of ongoing research.

The vicinal diol and the amino group present in the molecule offer multiple sites for electrophilic attack and opportunities for constructing heterocyclic systems. Research into the coordination chemistry of this compound with various metal centers could also unveil novel catalytic properties or materials with interesting electronic and magnetic characteristics.

Rational Design of New Functional Materials Based on Aminobenzenetriol Scaffolds

The inherent properties of the aminobenzenetriol core, including its redox activity, potential for hydrogen bonding, and ability to chelate metals, make it an attractive scaffold for the rational design of new functional materials.

In the realm of biomaterials, scaffolds designed from biocompatible polymers are crucial for tissue regeneration. nih.govnih.gov The functionalization of these scaffolds with bioactive molecules can enhance their performance. nih.gov The aminobenzenetriol moiety, with its reactive handles, could be incorporated into polymer backbones or used as a pendant group to impart specific properties such as antioxidant activity or the ability to bind to biological targets. The development of porous scaffolds is essential for cell growth and tissue integration, particularly in bone tissue engineering. nih.gov

Furthermore, the polyfunctional nature of this compound makes it a candidate for the synthesis of novel monomers for advanced polymers. For example, related hexa-functionalized benzene (B151609) derivatives are being explored for the production of two-dimensional polymers like graphimine. dtic.mildtic.milmorressier.com These materials are of interest for their potential applications in electronics, filtration, and catalysis.

Table 2: Potential Applications of Functional Materials from Aminobenzenetriol Scaffolds

| Material Type | Potential Functionality | Target Application |

| Functionalized Biopolymers | Antioxidant, Biocompatible, Bioactive | Tissue engineering scaffolds, drug delivery systems. nih.govnih.gov |

| 2D Polymers | Porous, High Surface Area, Catalytic | Membranes for separation, catalysts, electronic materials. dtic.mildtic.mil |

| Metal-Organic Frameworks (MOFs) | Gas sorption, Catalysis, Sensing | Gas storage, chemical sensors, heterogeneous catalysis. |

Integration with Automation and High-Throughput Screening Techniques for Reaction Discovery

The discovery and optimization of new reactions and transformations involving this compound can be significantly accelerated through the integration of automation and high-throughput screening (HTS) techniques. helgroup.comnih.gov These technologies allow for the rapid evaluation of a large number of reaction parameters, including catalysts, solvents, and temperature, leading to the efficient identification of optimal reaction conditions. helgroup.comnih.gov

Automated reactor systems enable real-time monitoring and control of reaction conditions, ensuring high reproducibility and accuracy. helgroup.com When coupled with advanced analytical techniques such as mass spectrometry, it is possible to rapidly analyze the products of numerous reactions in parallel. chemrxiv.orgresearchgate.net For instance, segmented flow nanoelectrospray ionization mass spectrometry has been used for the high-throughput optimization of photochemical reactions. chemrxiv.org

HTS is also invaluable for screening for desired biological activities. enamine.net Libraries of compounds derived from this compound can be rapidly screened against various biological targets to identify new therapeutic leads. nih.gov Fluorescence-based assays, for example, can be used for the high-throughput determination of enantiomeric excess in chiral synthesis, a critical parameter in drug discovery. nih.gov

Advanced Computational Design and Prediction of Aminobenzenetriol Properties and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov These methods allow for the in silico design of novel molecules and the prediction of their properties, thereby guiding experimental efforts and reducing the time and cost associated with research and development.

For this compound, computational approaches can be used to:

Predict Reactivity: Quantum chemical calculations can elucidate the electronic structure of the molecule, identifying the most likely sites for reaction and predicting the thermodynamics and kinetics of potential transformation pathways.

Design Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with tailored electronic, optical, or biological properties. For example, computational protein design has been successfully used to create novel protein-based sensors for small molecules. nih.gov Similar principles can be applied to the design of small-molecule sensors based on the aminobenzenetriol scaffold.

Simulate Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of materials derived from this compound, such as the mechanical strength of polymers or the porosity of metal-organic frameworks. Recent advances in deep learning are enabling the de novo design of complex protein folds, a strategy that could be adapted for designing novel molecular architectures based on small organic molecules. nih.gov

The integration of computational design with experimental synthesis and testing creates a powerful feedback loop for the accelerated discovery and development of new molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-benzene-1,2,4-triol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves introducing an amino group to a benzene-triol scaffold. A plausible approach is the reduction of a nitro precursor (e.g., 6-nitrobenzene-1,2,4-triol) using catalytic hydrogenation (e.g., Rh/Al₂O₃ at 100 atm H₂ in THF) . Alternatively, nucleophilic substitution or amination reactions under reflux conditions with acetic acid as a catalyst can be adapted from triazole synthesis protocols . Key factors include solvent polarity, temperature, and catalyst selection to minimize side reactions.